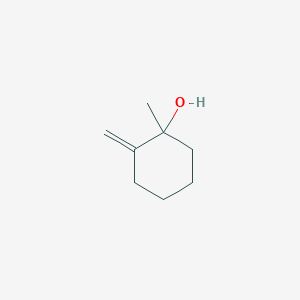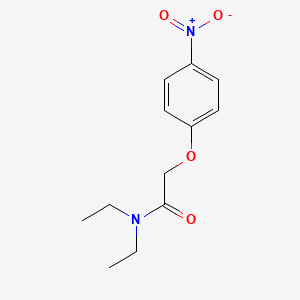
N,N-diethyl-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(4-nitrophenoxy)acetamide: is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a nitrophenoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with diethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N,N-diethyl-2-(4-aminophenoxy)acetamide.
Reduction: Formation of N,N-diethyl-2-(4-aminophenoxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(4-nitrophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenoxy groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(4-nitrophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
- N-(aminocarbonyl)-2-(4-nitrophenoxy)acetamide
Comparison: N,N-diethyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the diethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
50508-32-2 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N,N-diethyl-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)9-18-11-7-5-10(6-8-11)14(16)17/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
XUBQMWDJQRVHLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
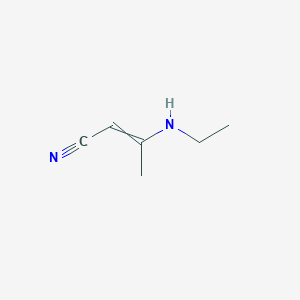
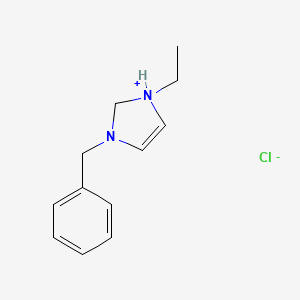

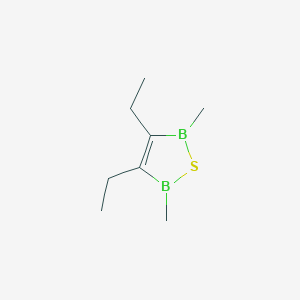

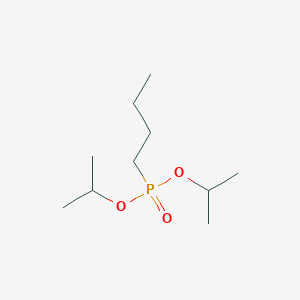
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
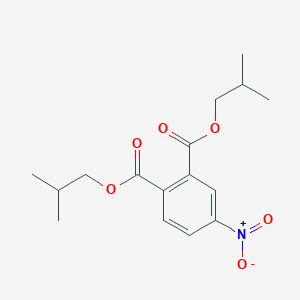
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
